(5Z)-1-(4-bromo-3-methylphenyl)-5-[(4-methoxy-3-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione
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Overview
Description
The compound (5Z)-1-(4-bromo-3-methylphenyl)-5-[(4-methoxy-3-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic molecule characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-1-(4-bromo-3-methylphenyl)-5-[(4-methoxy-3-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common approach is the condensation of 4-bromo-3-methylbenzaldehyde with 4-methoxy-3-methylbenzaldehyde in the presence of a suitable base, followed by cyclization with urea under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. Continuous flow reactors and automated synthesis platforms can be employed to streamline the process, ensuring consistent quality and higher throughput. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
The compound (5Z)-1-(4-bromo-3-methylphenyl)-5-[(4-methoxy-3-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Halogen substitution reactions can occur, particularly involving the bromine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or potassium fluoride (KF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or modulators of biological pathways. Their ability to interact with specific proteins makes them valuable tools in drug discovery and development.
Medicine
In medicinal chemistry, this compound and its analogs are studied for their potential therapeutic properties. They may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers or coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism by which (5Z)-1-(4-bromo-3-methylphenyl)-5-[(4-methoxy-3-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-1-(4-chloro-3-methylphenyl)-5-[(4-methoxy-3-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione
- (5Z)-1-(4-fluoro-3-methylphenyl)-5-[(4-methoxy-3-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Uniqueness
Compared to similar compounds, (5Z)-1-(4-bromo-3-methylphenyl)-5-[(4-methoxy-3-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. The bromine atom can enhance the compound’s ability to participate in halogen bonding, a key interaction in medicinal chemistry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C20H17BrN2O4 |
---|---|
Molecular Weight |
429.3 g/mol |
IUPAC Name |
(5Z)-1-(4-bromo-3-methylphenyl)-5-[(4-methoxy-3-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C20H17BrN2O4/c1-11-9-14(5-6-16(11)21)23-19(25)15(18(24)22-20(23)26)10-13-4-7-17(27-3)12(2)8-13/h4-10H,1-3H3,(H,22,24,26)/b15-10- |
InChI Key |
JLYMWRRKNZVSKF-GDNBJRDFSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC(=C(C=C3)Br)C)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC(=C(C=C3)Br)C)OC |
Origin of Product |
United States |
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